
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride is a synthetic organic compound with a complex structure It is characterized by the presence of a butyric anhydride group, a dichlorophenoxy group, and a pyrrolidine ring
Métodos De Preparación
The synthesis of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dichlorophenoxy group: This step typically involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with the pyrrolidine ring.
Formation of the butyric anhydride group: This can be done through an acylation reaction using butyric anhydride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can be compared with similar compounds such as:
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxamide: This compound has an amide group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate: This compound contains an ester group instead of an anhydride group.
The uniqueness of this compound lies in its specific anhydride functionality, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H19Cl2NO4 |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
butanoyl (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO4/c1-3-4-14(20)23-15(21)16(2)8-11(9-19-16)22-13-6-5-10(17)7-12(13)18/h5-7,11,19H,3-4,8-9H2,1-2H3/t11?,16-/m0/s1 |
Clave InChI |
UUUULUCFZASTJQ-NBFOKTCDSA-N |
SMILES isomérico |
CCCC(=O)OC(=O)[C@@]1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CCCC(=O)OC(=O)C1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


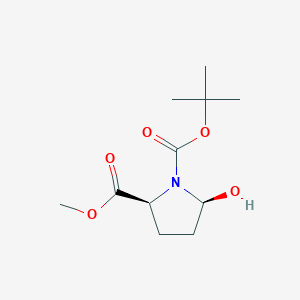


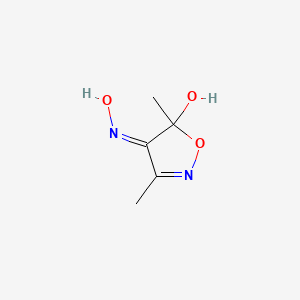
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
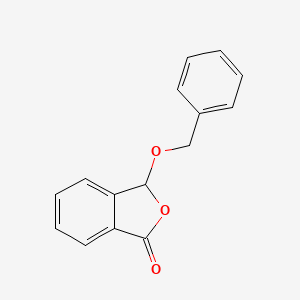
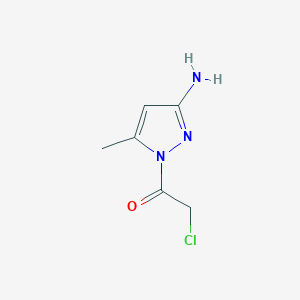
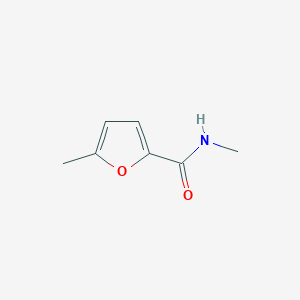

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
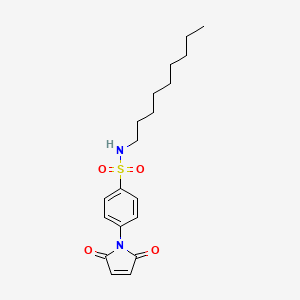

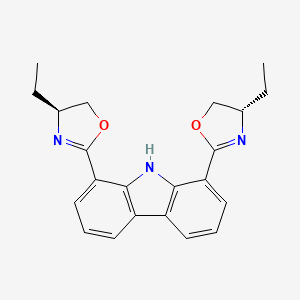
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
